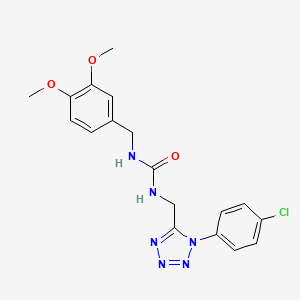
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound with a complex structure. Its unique assembly of functional groups endows it with potentially interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple reaction steps, including the condensation of 3-(methylthio)aniline with thiazole derivatives and subsequent reactions with dihydropyridine carboxamide intermediates. Typical reagents might include activating agents like carbodiimides for coupling reactions, and bases or acids to promote specific steps.
Industrial Production Methods: Industrially, large-scale synthesis would focus on optimizing yield and purity. This would involve using high-throughput synthesis techniques, potentially continuous flow reactors, to maintain reaction conditions consistently and minimize by-products.
化学反応の分析
Types of Reactions: N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions. These include:
Oxidation: It can be oxidized using agents like hydrogen peroxide or permanganates to form sulfoxides or sulfones.
Reduction: Reduction reactions might involve agents such as sodium borohydride to modify the ketone or thiazole moieties.
Substitution: The amino group can participate in nucleophilic substitution reactions, where various electrophiles like alkyl halides can be introduced.
Common Reagents and Conditions: Specific reactions require specific reagents and catalysts. For example, oxidations may need transition metal catalysts under controlled conditions, while reductions would demand hydrogen donors.
Major Products Formed: The nature of products would depend on reaction conditions. Oxidations might produce sulfoxides/sulfones, reductions might yield alcohols or amines, and substitutions would introduce new functional groups.
科学的研究の応用
This compound has wide-reaching applications:
Chemistry: Used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: Could serve as a probe or ligand in biochemical assays, particularly where thiazole and pyridine interactions are relevant.
Industry: Might be used in the production of dyes, pigments, or as a starting material for polymers.
作用機序
The compound’s effects would likely be mediated by its interaction with molecular targets such as enzymes or receptors, influencing biological pathways. The thiazole and pyridine moieties might engage in hydrogen bonding or hydrophobic interactions, modulating the activity of its targets.
類似化合物との比較
Comparing it to other thiazole or pyridine derivatives, N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
Thiazole Derivatives: Such as 2-amino-4-phenylthiazole.
Pyridine Carboxamides: Like nicotinamide.
Their properties and reactivity profiles would vary, making this compound uniquely suited for specific applications.
That’s a whirlwind tour of this compound
特性
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-26-13-5-2-4-11(8-13)20-15(23)9-12-10-27-18(21-12)22-17(25)14-6-3-7-19-16(14)24/h2-8,10H,9H2,1H3,(H,19,24)(H,20,23)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYIQFATIVTVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide](/img/structure/B2414174.png)
![1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2414177.png)


![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2414192.png)


![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
